molecular formula C15H16N2O3S B10981300 4-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid CAS No. 438216-96-7

4-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid

Cat. No.: B10981300
CAS No.: 438216-96-7
M. Wt: 304.4 g/mol
InChI Key: TUJDYLKBQBZWOR-UHFFFAOYSA-N
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Description

4-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with a thiourea in the presence of a base.

    Amination: The thiazole derivative is then subjected to an amination reaction with an appropriate amine, such as 4-methylphenylamine, under controlled conditions.

    Coupling with Butanoic Acid: The final step involves coupling the aminated thiazole with a butanoic acid derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the butanoic acid moiety, potentially converting it to an alcohol.

    Substitution: The aromatic ring in the thiazole can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s thiazole ring is a common motif in many biologically active molecules. It can be used in the design and synthesis of new pharmaceuticals, particularly those targeting enzymes or receptors that interact with thiazole-containing compounds.

Medicine

Potential medicinal applications include the development of anti-inflammatory, antimicrobial, and anticancer agents. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The butanoic acid moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenyl)-4-oxobutanoic acid: This compound lacks the thiazole ring but shares the butanoic acid moiety.

    5-Methyl-4-(4-methylphenyl)-1,3-thiazole: This compound contains the thiazole ring but lacks the butanoic acid moiety.

Uniqueness

4-{[5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is unique due to the combination of its thiazole ring and butanoic acid moiety

Properties

CAS No.

438216-96-7

Molecular Formula

C15H16N2O3S

Molecular Weight

304.4 g/mol

IUPAC Name

4-[[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C15H16N2O3S/c1-9-3-5-11(6-4-9)14-10(2)21-15(17-14)16-12(18)7-8-13(19)20/h3-6H,7-8H2,1-2H3,(H,19,20)(H,16,17,18)

InChI Key

TUJDYLKBQBZWOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCC(=O)O)C

Origin of Product

United States

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